2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 424.4 g/mol. This compound is classified as an organic compound, specifically a benzoate derivative, and features both a phenyl and a nitro-substituted isoindole moiety. It is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The synthesis of 2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. While specific detailed protocols for this compound may not be widely published, similar compounds often employ methods such as:
These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be represented using various structural formulas:
InChI=1S/C22H20N2O7/c25-18(15-8-3-1-4-9-15)14-31-19(26)12-5-2-6-13-23-21(27)16-10-7-11-17(24(29)30)20(16)22(23)28/h1,3-4,7-11H,2,5-6,12-14H2The structure features a phenyl ring attached to a carbonyl group (ketone), which is further linked to a benzoate moiety. The presence of the nitro group on the isoindole contributes to its reactivity and potential biological activity.
The compound can participate in various chemical reactions typical of organic compounds with functional groups present:
These reactions highlight the versatility of 2-oxo-2-phenylethyl 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoinol)-benzoate in synthetic organic chemistry.
The physical properties of 2-oxo-2-phenyethyl 3-(4-nitro...) include:
| Property | Value |
|---|---|
| Molecular Weight | 424.4 g/mol |
| Appearance | Typically a solid |
| Purity | Usually ≥95% |
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
The applications of 2-oxo-2-phenyethyl 3-(4-nitro...) are primarily found in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: